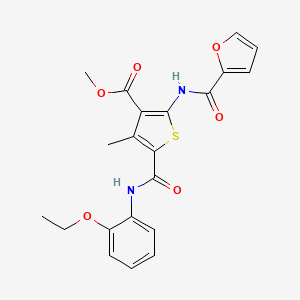

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate

Beschreibung

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a multifunctionalized core structure. The molecule features:

- A 4-methylthiophene-3-carboxylate backbone substituted at positions 2 and 3.

- A furan-2-carboxamido group at position 2, introducing a heteroaromatic moiety.

- A (2-ethoxyphenyl)carbamoyl group at position 5, combining an ethoxy-substituted phenyl ring with a carbamate linkage.

Its synthesis likely involves multi-step reactions, including carbamoylation and amidation, as inferred from analogous thiophene derivatives documented in the literature .

Eigenschaften

Molekularformel |

C21H20N2O6S |

|---|---|

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H20N2O6S/c1-4-28-14-9-6-5-8-13(14)22-19(25)17-12(2)16(21(26)27-3)20(30-17)23-18(24)15-10-7-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |

InChI-Schlüssel |

RYOVAAHHDFYFHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CO3)C(=O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-5-((2-Ethoxyphenyl)carbamoyl)-2-(Furan-2-carboxamido)-4-methylthiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome im Molekül zu verändern.

Substitution: Substitutionsreaktionen, wie z. B. nucleophile oder elektrophile Substitution, können bestimmte Gruppen durch andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Nucleophile oder Elektrophile. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogenide oder Alkylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Mögliche Verwendung als Sonde oder Ligand in biochemischen Studien.

Medizin: Untersuchung seiner pharmakologischen Eigenschaften für potenzielle therapeutische Anwendungen.

Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-((2-Ethoxyphenyl)carbamoyl)-2-(Furan-2-carboxamido)-4-methylthiophen-3-carboxylat würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Dies könnte die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle umfassen, die zu Veränderungen in biologischen Stoffwechselwegen führen. Detaillierte Studien, wie z. B. Molekül-Docking und biochemische Assays, sind erforderlich, um diese Mechanismen zu entschlüsseln.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate exhibit anticancer properties. Studies have shown that derivatives containing furan and thiophene rings can inhibit tumor growth by interfering with cellular pathways involved in cancer progression.

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies demonstrate that similar compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

1.3 Enzyme Inhibition

this compound may act as an enzyme inhibitor. For instance, docking studies reveal that the compound can bind to specific active sites of enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic photovoltaic cells and field-effect transistors due to its favorable charge transport characteristics .

2.2 Polymer Chemistry

In polymer synthesis, this compound can serve as a building block for creating new polymers with enhanced properties. Its ability to form stable bonds with other organic molecules allows for the development of materials with tailored functionalities for specific applications .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring: Utilizing thiophene derivatives as starting materials.

- Carbamoylation Reaction: Introducing the ethoxyphenyl group through carbamoylation.

- Furan Carboxamide Formation: Synthesizing the furan carboxamide through selective reactions under controlled conditions.

Reagents such as potassium permanganate and lithium aluminum hydride are commonly used in these reactions to achieve high yields and desired product purity.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of similar thiophene derivatives on human cancer cell lines, revealing significant reductions in cell viability at specific concentrations, indicating potential therapeutic applications.

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that compounds structurally related to this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics .

Wirkmechanismus

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

The compound’s structural uniqueness lies in its combination of furan-2-carboxamido and (2-ethoxyphenyl)carbamoyl groups. Below is a comparative analysis with key analogues:

Key Observations :

- Ester Group : The methyl ester in the target compound contrasts with ethyl esters in analogues like the 4-chlorophenylcarbamoyl derivative . Methyl esters generally exhibit higher metabolic stability but lower solubility compared to ethyl esters.

- Position 2 Substituents: The furan-2-carboxamido group distinguishes the compound from simpler amino or chloroacetamido substituents.

- Position 5 Substituents : The (2-ethoxyphenyl)carbamoyl group introduces steric bulk and lipophilicity compared to smaller substituents like methylcarbamoyl or chlorophenylcarbamoyl . This could influence membrane permeability and target selectivity.

Patent and Industrial Relevance

The compound’s structural motifs align with patented thiophene derivatives used in agrochemicals and pharmaceuticals. For instance:

- The furan-2-carboxamido group in the target compound mirrors bioactive furan derivatives in experimental anticancer agents .

Biologische Aktivität

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H20N2O6S

- Molecular Weight : 428.46 g/mol

- CAS Number : 320419-71-4

The structure features a thiophene ring, furan moiety, and an ethoxyphenyl group, which are critical for its biological activities.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of compounds containing furan and thiophene rings exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For instance, related furan derivatives demonstrated IC50 values ranging from 62.37 µg/mL against HeLa cells to MIC values of 250 µg/mL against pathogenic bacteria .

- Antimicrobial Activity : The compound's structural components suggest potential antibacterial properties. Research on similar furan derivatives has indicated effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values as low as 1.00 µg/mL against Staphylococcus aureus .

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Enzyme Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Induction of Apoptosis : Evidence suggests that certain furan derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases .

- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | HeLa | 62.37 µg/mL | |

| Anticancer | HepG2 | Not specified | |

| Antibacterial | Staphylococcus aureus | 1.00 µg/mL | |

| Antibacterial | Gram-negative bacteria | 250 µg/mL |

Notable Research Insights

- A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the chemical structure can enhance efficacy .

- Another investigation highlighted the extraction of biologically active compounds from natural sources containing similar structural motifs, reinforcing the potential for therapeutic applications in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.